molecular formula C6H12N2O B8493131 4-Formamidopiperidine

4-Formamidopiperidine

Cat. No.: B8493131
M. Wt: 128.17 g/mol
InChI Key: QQWXHHWNGQDRCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Formamidopiperidine is a piperidine derivative substituted with a formamide group (-NHCHO) at the 4-position of the piperidine ring. This structural modification confers unique physicochemical and biological properties, making it a valuable intermediate in pharmaceutical synthesis. The formamide group enhances hydrogen-bonding capacity, improving interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N-piperidin-4-ylformamide

InChI

InChI=1S/C6H12N2O/c9-5-8-6-1-3-7-4-2-6/h5-7H,1-4H2,(H,8,9)

InChI Key

QQWXHHWNGQDRCX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Polarity : The formamide group in this compound increases polarity compared to lipophilic substituents like trifluoromethoxy-phenyl . This enhances aqueous solubility, critical for bioavailability.
  • Reactivity: Unlike 4-Piperidinone’s ketone (prone to nucleophilic attacks), the formamide group offers stability while retaining hydrogen-bonding utility .
  • Biological Activity: Piperidine derivatives with amino or amide groups (e.g., 2-(Piperidinomethylamino)-pyrimidine) exhibit antimicrobial properties, suggesting this compound could be tailored for similar applications .

Physicochemical Properties

  • Solubility : The formamide group improves water solubility compared to 4-(4-methylphenyl)piperidine (logP ~2.5) .
  • Stability : Less prone to hydrolysis than ester-containing derivatives (e.g., ethyl 3-chloropyridazine-4-carboxylate) due to the amide bond’s resilience .

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